molecular formula C11H7BrClNO2 B6271365 methyl 6-bromo-1-chloroisoquinoline-4-carboxylate CAS No. 2751621-10-8

methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

货号 B6271365
CAS 编号: 2751621-10-8
分子量: 300.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate (MBCC) is a small-molecule drug candidate that is currently being studied as an agent for the treatment of certain types of cancer. MBCC is a member of the isoquinoline family of compounds, which are known for their anti-cancer properties. MBCC has been shown to be a potent inhibitor of several cancer-related pathways and is currently being tested in clinical trials for its efficacy in the treatment of certain types of cancer.

科学研究应用

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been studied extensively in scientific research as an anti-cancer agent. It has been shown to be a potent inhibitor of several cancer-related pathways, including the PI3K/AKT/mTOR pathway, the Ras/Raf/MEK/ERK pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. It has also been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and colorectal cancer cells. methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has also been studied for its potential to induce apoptosis in cancer cells.

作用机制

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to inhibit several cancer-related pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth, survival, and proliferation. methyl 6-bromo-1-chloroisoquinoline-4-carboxylate also inhibits the Ras/Raf/MEK/ERK pathway, which is involved in cell differentiation, migration, and invasion. In addition, methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to inhibit the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation, as well as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and colorectal cancer cells. methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has also been shown to induce apoptosis in cancer cells. In addition, methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic effects.

实验室实验的优点和局限性

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has several advantages when used in laboratory experiments. It is a potent inhibitor of several cancer-related pathways and is able to induce apoptosis in cancer cells. In addition, it is easy to synthesize and is not toxic to cells. However, there are some limitations to using methyl 6-bromo-1-chloroisoquinoline-4-carboxylate in laboratory experiments. methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, it is not stable in light and needs to be stored in the dark.

未来方向

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate has shown promise as an anti-cancer agent and there are several potential future directions for its use. These include further research into its mechanism of action and its potential for use in combination therapies. In addition, further research into its anti-inflammatory, anti-angiogenic, and anti-metastatic effects could lead to the development of new treatments for cancer. Finally, research into its potential for use in targeted drug delivery systems could lead to more effective treatments for cancer.

合成方法

Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate can be synthesized using several methods. The most common method is the condensation of 1-chloro-4-methoxy-2-methyl-6-bromoisoquinoline with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dichloromethane and yields the desired product in high yields. Other methods of synthesis include the use of a Grignard reagent, the use of a Wittig reaction, and the use of a Heck reaction.

属性

{ "Design of the Synthesis Pathway": "The synthesis of methyl 6-bromo-1-chloroisoquinoline-4-carboxylate can be achieved through a multi-step process involving the bromination and chlorination of isoquinoline, followed by esterification of the resulting carboxylic acid with methanol.", "Starting Materials": [ "Isoquinoline", "Bromine", "Chlorine", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Thionyl chloride", "Dimethylformamide", "Triethylamine" ], "Reaction": [ "Step 1: Bromination of Isoquinoline", "Isoquinoline is treated with bromine in the presence of sulfuric acid to yield 6-bromoisoquinoline.", "Step 2: Chlorination of 6-bromoisoquinoline", "6-bromoisoquinoline is treated with chlorine in the presence of sodium hydroxide to yield methyl 6-bromo-1-chloroisoquinoline-4-carboxylate.", "Step 3: Esterification of Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate", "Methyl 6-bromo-1-chloroisoquinoline-4-carboxylate is esterified with methanol in the presence of thionyl chloride and dimethylformamide, with triethylamine as a catalyst, to yield the final product." ] }

CAS 编号

2751621-10-8

产品名称

methyl 6-bromo-1-chloroisoquinoline-4-carboxylate

分子式

C11H7BrClNO2

分子量

300.5

纯度

90

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。